1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features both piperazine and phenoxy groups
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-4-8-19(14-16)25-15-21(24)23-12-10-22(11-13-23)20-9-5-7-17(2)18(20)3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXBHSXCYRVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves the reaction of 2,3-dimethylphenylpiperazine with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
- 1-[4-(2,3-DICHLOROPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
Uniqueness
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is unique due to the presence of both 2,3-dimethylphenyl and 3-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
